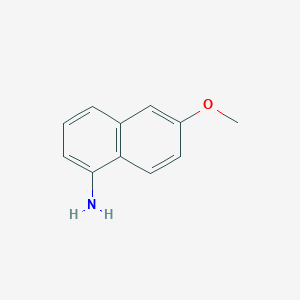

6-甲氧基萘-1-胺

描述

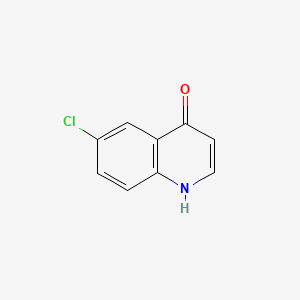

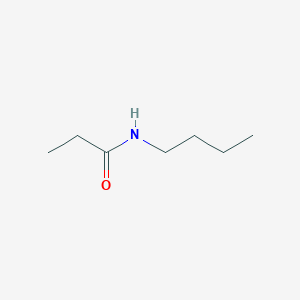

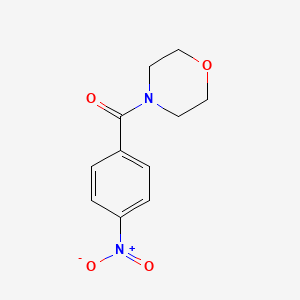

6-Methoxynaphthalen-1-amine is an analogue of the antidepressant drug agomelatine . It is protonated at the carbonyl O atom of its amide group .

Synthesis Analysis

Starting from the naphthalene derivative, which belongs to the arylpropanoic acid family of NSAIDs, certain 6-methoxynaphthalene derivatives have been synthesized . These derivatives have been evaluated for their antiproliferative activities .Molecular Structure Analysis

The side chain at the 1-position adopts an extended conformation, with all non-H atoms lying in the same plane as the naphthalene .Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . These architectures have been used to accurately predict a wide range of chemical reactions .Physical And Chemical Properties Analysis

6-Methoxynaphthalen-1-amine has a molecular weight of 173.215 . It has a density of 1.156g/cm3, a boiling point of 341.4ºC at 760mmHg, and a flash point of 177.5ºC . Its refractive index is 1.601 .科学研究应用

Application in Organic Chemistry

Summary of the Application

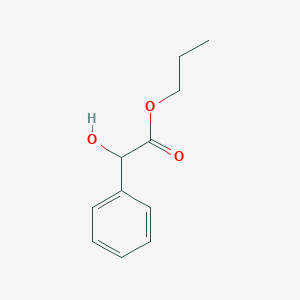

6-Methoxynaphthalen-1-amine is used in the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . This compound is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) commonly used worldwide .

Methods of Application

The compound was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen . The reaction was mediated by N,N’-dicyclohexylcarbodiimide (DCC), which reacts with the carboxyl group of naproxen to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .

Results or Outcomes

The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .

Application in Medicinal Chemistry

Summary of the Application

6-Methoxynaphthalen-1-amine is used in the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . This compound is a bio-functional hybrid molecule, synthesized in the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen .

Methods of Application

The compound was synthesized in a reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen .

Results or Outcomes

The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, IR, and mass spectral data .

Application in Cancer Research

Summary of the Application

6-Methoxynaphthalen-1-amine is used in the synthesis of 5-(1-(6-Methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine . This compound is a novel derivative with potential anticancer activity .

Methods of Application

The compound was synthesized in a reaction between 6-Methoxynaphthalen-1-amine and another compound .

Results or Outcomes

The details of the results or outcomes of this application are not available in the source .

Application in Antibacterial Research

Summary of the Application

A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .

Methods of Application

The minimum inhibitory concentration of these compounds was determined by the microdilution technique against five known strains of bacteria .

Results or Outcomes

According to the observed antibacterial activity, results showed that compounds N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2d and N-(4-(2-(2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxy-naphthalen-2-yl)propanamide 2j have potent antibacterial activity against B. subtilis .

Application in Antifungal Research

Summary of the Application

A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been efficiently synthesized in excellent yields via the reaction of naproxenoyl chloride with different amino compounds .

Methods of Application

These compounds were synthesized via the reaction of naproxenoyl chloride with different amino compounds .

Results or Outcomes

Most of the synthesized compounds were screened in vitro for their antibacterial and antifungal activities .

安全和危害

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

6-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKNPNIVLBZAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312885 | |

| Record name | 6-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxynaphthalen-1-amine | |

CAS RN |

5302-77-2 | |

| Record name | NSC263822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)